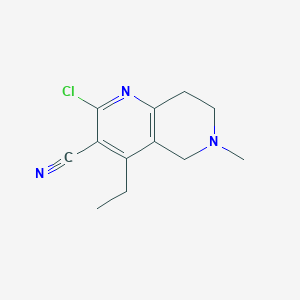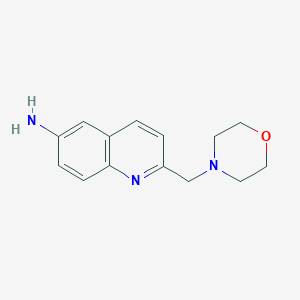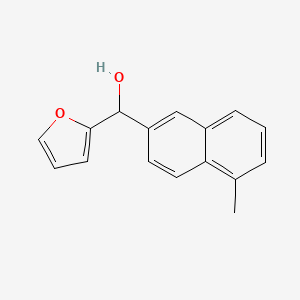![molecular formula C13H13N3O2 B11871087 Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate CAS No. 1028752-24-0](/img/structure/B11871087.png)
Tert-butyl 6-cyano-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-ciano-1H-pirrolo[2,3-B]piridina-1-carboxilato de terc-butilo es un compuesto heterocíclico que presenta una estructura central de pirrolo[2,3-B]piridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-ciano-1H-pirrolo[2,3-B]piridina-1-carboxilato de terc-butilo generalmente implica la ciclización de precursores apropiados bajo condiciones controladasLas condiciones de reacción a menudo incluyen el uso de bases fuertes y disolventes como la dimetilformamida o el tetrahidrofurano .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-ciano-1H-pirrolo[2,3-B]piridina-1-carboxilato de terc-butilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para introducir grupos funcionales como grupos hidroxilo o carbonilo.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en un grupo amino.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden modificar el anillo de piridina o el grupo éster.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como el hidruro de litio y aluminio o gas hidrógeno con un catalizador de paladio.
Sustitución: Agentes halogenantes como el bromo o el cloro, y nucleófilos como aminas o tioles.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas empleadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos sustituidos con aminas.
Aplicaciones Científicas De Investigación
El 6-ciano-1H-pirrolo[2,3-B]piridina-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Se utiliza como bloque de construcción para la síntesis de compuestos farmacéuticos, particularmente aquellos que se dirigen a trastornos neurológicos y cáncer.
Ciencia de los materiales: Este compuesto se explora por su posible uso en electrónica orgánica y como precursor de materiales avanzados.
Estudios biológicos: Sirve como una sonda en ensayos bioquímicos para estudiar interacciones enzimáticas y vías celulares.
Mecanismo De Acción
El mecanismo de acción del 6-ciano-1H-pirrolo[2,3-B]piridina-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos. En aplicaciones medicinales, puede inhibir o activar enzimas al unirse a sus sitios activos. Los grupos nitrilo y éster juegan un papel crucial en estas interacciones, influyendo en la afinidad de unión y la especificidad del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- Tert-butil 2-ciano-1H-pirrol-1-carboxilato
- Tert-butil 6-bromo-1H-indol-1-carboxilato
- Tert-butil 4-bromo-1H-pirrolo[2,3-B]piridina-1-carboxilato
Unicidad
El 6-ciano-1H-pirrolo[2,3-B]piridina-1-carboxilato de terc-butilo es único debido a su patrón de sustitución específico en el núcleo de pirrolo[2,3-B]piridina. Esta estructura única confiere propiedades químicas y reactividad distintas, lo que la hace valiosa para aplicaciones especializadas en química medicinal y ciencia de los materiales .
Propiedades
Número CAS |
1028752-24-0 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
tert-butyl 6-cyanopyrrolo[2,3-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C13H13N3O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-10(8-14)15-11(9)16/h4-7H,1-3H3 |
Clave InChI |
MCQXNMBDBCEVIP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=CC2=C1N=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanone, 1-[4-(1H-indol-2-yl)phenyl]-](/img/structure/B11871029.png)


![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11871049.png)
![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)

![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid](/img/structure/B11871062.png)




